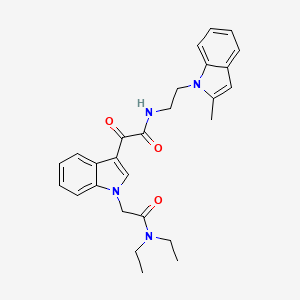
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C27H30N4O3 and its molecular weight is 458.562. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-oxoacetamide is a complex organic compound belonging to the indole derivative class. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The molecular formula of the compound is C25H27N3O5, with a molecular weight of 449.5 g/mol. The compound features a diethylamino group, an indole ring, and an oxoacetamide moiety, which contribute to its biological properties.
The biological activity of this compound is thought to be mediated through multiple mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Binding : It could bind to various receptors, modulating physiological responses.
- Cell Cycle Interference : Potential interference with cell cycle progression in cancer cells has been noted.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds demonstrate low MIC values against various bacterial strains, including MRSA and other Gram-positive bacteria. The MIC for a closely related indole derivative was reported at 0.98 μg/mL against MRSA .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Indole Derivative A | 0.98 | MRSA |
| Indole Derivative B | 1.50 | E. coli |
Anticancer Activity
The anticancer potential of the compound has been evaluated in various studies:
- Cytotoxicity : The compound showed significant cytotoxic effects against several cancer cell lines, with IC50 values in the micromolar range (less than 10 µM). For instance, certain derivatives demonstrated preferential suppression of rapidly dividing A549 cells compared to non-tumor fibroblasts .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| A549 | <10 | Indole Derivative C |
| MCF7 | <10 | Indole Derivative D |
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity is particularly relevant for treating chronic inflammatory conditions.
Case Studies
Several case studies have highlighted the biological activity of similar indole derivatives:
- Study on MRSA : An indole derivative was tested for its ability to inhibit biofilm formation in MRSA, showing promising results that could lead to new treatments for resistant bacterial infections.
- Cancer Cell Proliferation : In vitro studies indicated that compounds with similar structures effectively inhibited the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy.
属性
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[2-(2-methylindol-1-yl)ethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c1-4-29(5-2)25(32)18-30-17-22(21-11-7-9-13-24(21)30)26(33)27(34)28-14-15-31-19(3)16-20-10-6-8-12-23(20)31/h6-13,16-17H,4-5,14-15,18H2,1-3H3,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOSRYLFXRYWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCN3C(=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














